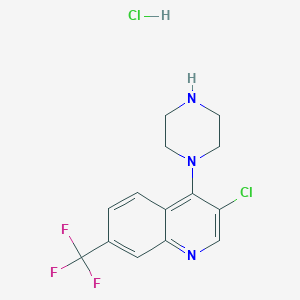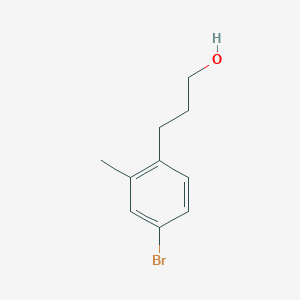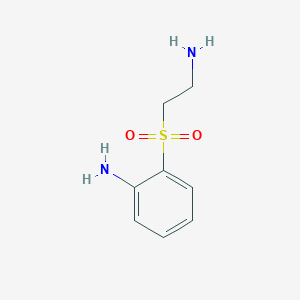![molecular formula C14H14ClNS B12065666 N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group, with a 5-chloro-2-(thiophen-3-yl)phenylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of 5-chloro-2-(thiophen-3-yl)benzyl chloride from 5-chloro-2-(thiophen-3-yl)benzyl alcohol using thionyl chloride.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using diazomethane in the presence of a catalyst such as copper(I) chloride.
Amination: The final step involves the reaction of the cyclopropane intermediate with ammonia or an amine source under suitable conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro group (if present) or the aromatic ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent on the aromatic ring can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced aromatic or nitro derivatives.
Substitution: Substituted aromatic derivatives with various functional groups.
科学研究应用
N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
- N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
- N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclobutanamine
- N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopentanamine
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkane ring (cyclopropane, cyclobutane, cyclopentane).
- Reactivity: The reactivity of these compounds may vary based on the ring strain and steric hindrance associated with the different cycloalkane rings.
- Applications: While all these compounds may have similar applications, the specific properties of each compound can make them more suitable for certain applications. For example, the smaller cyclopropane ring may confer unique electronic properties that are advantageous in materials science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H14ClNS |
|---|---|
分子量 |
263.8 g/mol |
IUPAC 名称 |
N-[(5-chloro-2-thiophen-3-ylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C14H14ClNS/c15-12-1-4-14(10-5-6-17-9-10)11(7-12)8-16-13-2-3-13/h1,4-7,9,13,16H,2-3,8H2 |
InChI 键 |
BSNCBORZNSEOST-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NCC2=C(C=CC(=C2)Cl)C3=CSC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)
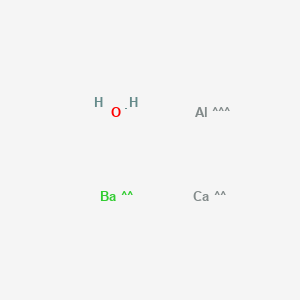

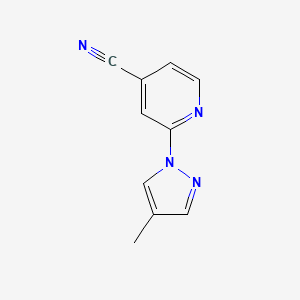
![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)



![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
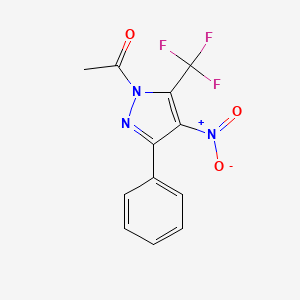
![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)
